

Total Synthesis Protocol for JBIR-94: An Application Note

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Compound of Interest

Compound Name: JBIR-94

Cat. No.: B12371552

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Abstract

JBIR-94 is a naturally occurring phenolic compound isolated from *Streptomyces* sp. R56-07, which has demonstrated notable antioxidative properties.[1] Due to its limited availability from natural sources, an efficient total synthesis is crucial for further biological evaluation and potential therapeutic applications.[2] This document provides a detailed protocol for the total synthesis of **JBIR-94**, based on the successful multi-step synthesis reported in the literature.[2] The synthesis strategy involves a stepwise acylation of a mono-protected diamine, followed by a final deprotection step. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram to guide researchers in the successful replication of this synthesis.

Data Presentation

The following table summarizes the quantitative data for the multi-step total synthesis of **JBIR-94**, including the yields for each key transformation.

Step	Reaction	Starting Material	Product	Yield (%)
1	EDCI Coupling	tert-butyl (4-aminobutyl)carbamate	Intermediate 13	88%
2	TFA-mediated Deprotection	Intermediate 13	Intermediate 14	82%
3	EDCI Coupling	Intermediate 14	Intermediate 9c	85%
4	Palladium-catalyzed Hydrogenation	Intermediate 9c	JBIR-94 (1)	84%
Overall Yield	tert-butyl (4-aminobutyl)carbamate	JBIR-94 (1)	52-54%	

Experimental Protocols

Step 1: Synthesis of Intermediate 13 via EDCI Coupling

This procedure describes the coupling of tert-butyl (4-aminobutyl)carbamate with a protected ferulic acid derivative.

Materials:

- tert-butyl (4-aminobutyl)carbamate (12)
- Protected ferulic acid derivative (7c)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (CH₂Cl₂)

- Hexanes

Procedure:

- Dissolve tert-butyl (4-aminobutyl)carbamate (12) and the protected ferulic acid derivative (7c) in dichloromethane (CH_2Cl_2).
- To the solution, add triethylamine (Et_3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) portion-wise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization from a 1:1 mixture of CH_2Cl_2 and hexanes to yield intermediate 13 (88% yield).^[2]

Step 2: Synthesis of Intermediate 14 via TFA-mediated Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

- Intermediate 13
- Trifluoroacetic acid (TFA)
- Toluene
- 2M Aqueous Sodium Hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)

- Magnesium sulfate (MgSO_4)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- Dissolve intermediate 13 in toluene.
- Add trifluoroacetic acid (TFA) to the solution and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding 2M aqueous NaOH until the pH of the suspension is greater than 10.
- Perform extensive extraction with CH_2Cl_2 (approximately 20 times).^[2]
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Concentrate the dried solution under reduced pressure.
- Recrystallize the crude product from 90% EtOAc /hexanes overnight to obtain pure intermediate 14 (82% yield).^[2]

Step 3: Synthesis of Intermediate 9c via EDCI Coupling

This step involves the second coupling reaction to form the symmetric diamide.

Materials:

- Intermediate 14
- Protected ferulic acid derivative (7c)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Dichloromethane (CH_2Cl_2)

Procedure:

- Dissolve intermediate 14 and the protected ferulic acid derivative (7c) in CH₂Cl₂.
- Add EDCI to the mixture and stir at room temperature.
- Monitor the reaction by TLC.
- Upon completion, purify the product by recrystallization from CH₂Cl₂ to afford intermediate 9c (85% yield).^[2]

Step 4: Synthesis of JBIR-94 (1) via Palladium-catalyzed Hydrogenation

This final step involves the removal of the benzyl protecting groups to yield the natural product.

Materials:

- Intermediate 9c
- Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Suitable solvent (e.g., Ethanol, Ethyl Acetate)

Procedure:

- Dissolve intermediate 9c in a suitable solvent.
- Add a catalytic amount of palladium on carbon (Pd/C) to the solution.
- Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
- Stir the reaction at room temperature until the starting material is completely consumed, as monitored by TLC.

- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **JBIR-94** (1) (84% yield).[2]

Mandatory Visualization

The following diagram illustrates the workflow of the total synthesis of **JBIR-94**.



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Caption: Total synthesis workflow for **JBIR-94**.

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References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
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